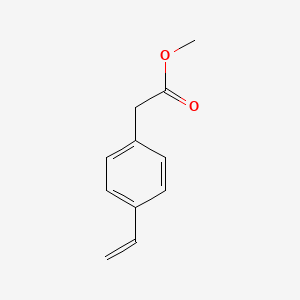
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, commonly known as "Nitrofen," is a herbicide that is widely used in agriculture. It is a member of the nitrophenyl ether family and is known for its broad-spectrum herbicidal activity against a variety of weeds. Nitrofen has been used for many years in different parts of the world, but its use has been restricted due to its potential toxicity and environmental concerns.
Wirkmechanismus
Nitrofen works by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme that is essential for the synthesis of chlorophyll in plants. This inhibition leads to the accumulation of toxic intermediates that cause cell death and ultimately plant death.
Biochemical and Physiological Effects:
Nitrofen has been shown to have a range of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll, which leads to a reduction in photosynthesis and plant growth. Nitrofen has also been shown to induce oxidative stress and damage to plant cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen is a widely used herbicide in laboratory experiments due to its broad-spectrum activity and ease of synthesis. However, its use is limited due to its potential toxicity and environmental concerns. Nitrofen is classified as a hazardous substance, and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for research on Nitrofen. One area of interest is the development of new herbicides that are more environmentally friendly and have fewer toxic effects. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control. Finally, there is a need for further research on the potential health effects of Nitrofen exposure in humans and animals.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been used in various scientific research studies, including plant physiology, biochemistry, and toxicology. It is commonly used to study the effects of herbicides on plant growth and development. Nitrofen has also been used in studies on the mechanisms of herbicide resistance in weeds.
Eigenschaften
IUPAC Name |
1-chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-7-1-3-8(4-2-7)22-12-6-10(15)9(13(16,17)18)5-11(12)19(20)21/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZVDMPTDTBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B3042462.png)
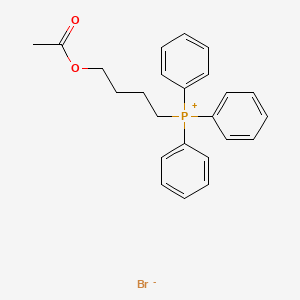
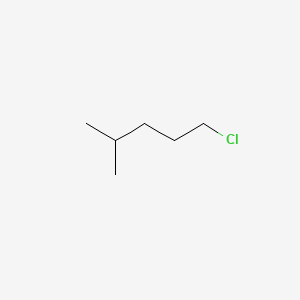
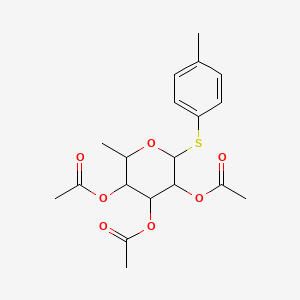
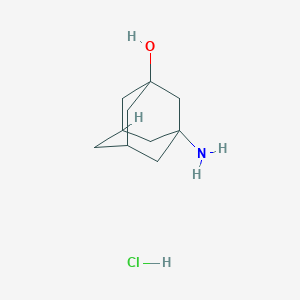
![8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3042470.png)
